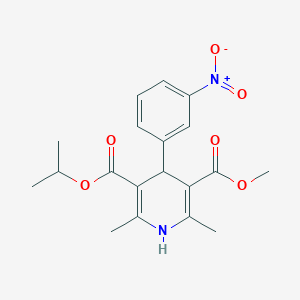
Methyl 1-Methylethyl 1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1-Methylethyl 1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate is a compound belonging to the class of 1,4-dihydropyridines. These compounds are known for their significant biological and therapeutic potentials, particularly as calcium channel blockers. This specific compound is structurally characterized by the presence of a 1,4-dihydropyridine ring substituted with methyl, methylethyl, and nitrophenyl groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-Methylethyl 1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate typically involves the Hantzsch pyridine synthesis. This method includes the condensation of an aldehyde (such as 3-nitrobenzaldehyde), a β-keto ester (such as methyl acetoacetate), and ammonia or an ammonium salt under reflux conditions. The reaction is carried out in a solvent like ethanol, and the product is obtained after purification .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions to enhance yield and purity. The use of continuous flow reactors and automated systems ensures consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency .
化学反応の分析
Types of Reactions
Methyl 1-Methylethyl 1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as zinc in hydrochloric acid or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Pyridine derivatives.
Reduction: Amino-substituted derivatives.
Substitution: Various ester or amide derivatives.
科学的研究の応用
Methyl 1-Methylethyl 1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate has several applications in scientific research:
Chemistry: Used as a model compound for studying the mechanisms of 1,4-dihydropyridine reactions.
Biology: Investigated for its potential as a calcium channel blocker.
Medicine: Explored for its antihypertensive and anti-anginal properties.
Industry: Utilized in the synthesis of other pharmacologically active compounds.
作用機序
The compound exerts its effects primarily by blocking calcium channels. It binds to the L-type calcium channels on the cell membrane, inhibiting the influx of calcium ions. This action results in vasodilation and reduced cardiac workload, making it effective in treating hypertension and angina .
類似化合物との比較
Similar Compounds
Nifedipine: Another 1,4-dihydropyridine used as a calcium channel blocker.
Nicardipine: Similar structure with different substituents, used for hypertension.
Amlodipine: Known for its long-acting effects in treating cardiovascular diseases.
Uniqueness
Methyl 1-Methylethyl 1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate is unique due to its specific substituents, which confer distinct pharmacological properties. Its nitrophenyl group, in particular, influences its binding affinity and selectivity for calcium channels .
特性
CAS番号 |
39562-18-0 |
|---|---|
分子式 |
C19H22N2O6 |
分子量 |
374.4 g/mol |
IUPAC名 |
3-O-methyl 5-O-propan-2-yl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C19H22N2O6/c1-10(2)27-19(23)16-12(4)20-11(3)15(18(22)26-5)17(16)13-7-6-8-14(9-13)21(24)25/h6-10,17,20H,1-5H3 |
InChIキー |
CFRDJHSYIDTCKH-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC(C)C)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 4-(4-chlorophenyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-5-formyl-2-methyl-1H-pyrrole-3-carboxylate](/img/structure/B14142298.png)

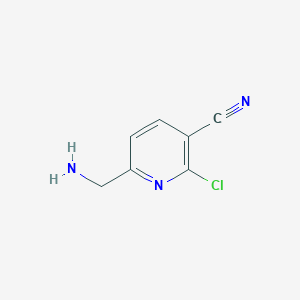
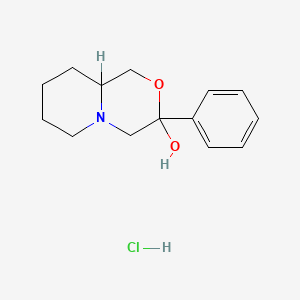
![N-[1-(Ethylsulfanyl)-2-methylpropyl]-N'-(2-fluorophenyl)-N-methylurea](/img/structure/B14142322.png)
![Bis[bis(trimethylsilyl)amino]manganese](/img/structure/B14142325.png)
![[(E)-7-hydroxyhept-1-enyl]boronic acid](/img/structure/B14142327.png)
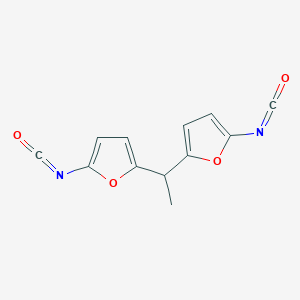

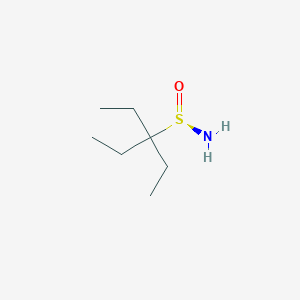
![2-Pentyl-1-thia-4-azaspiro[4.5]dec-3-ene](/img/structure/B14142351.png)
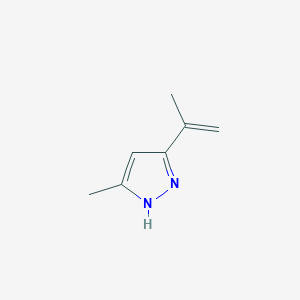

![[(Z)-4-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-3-[[(E)-2-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-5-butanoyloxypent-2-en-3-yl]disulfanyl]pent-3-enyl] butanoate](/img/structure/B14142366.png)
